molecular formula C13H16ClNOS B2688452 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1797871-05-6

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2688452
CAS No.: 1797871-05-6
M. Wt: 269.79
InChI Key: LVIRMTSGTIPXBQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a chlorophenyl group and a pyrrolidine ring with a methylthio substituent

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential biological effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chlorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The methylthio group may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    2-(2-Chlorophenyl)-1-(3-(methylthio)piperidin-1-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its pharmacological properties.

Uniqueness

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to the presence of both the chlorophenyl group and the methylthio-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNOS/c1-17-11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIRMTSGTIPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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